3-Bromobenzaldehyde diethyl acetal

Chemical Purity Analytical Chemistry Procurement Specification

3-Bromobenzaldehyde diethyl acetal is a strategic bifunctional building block engineered for sequential, orthogonal transformations. The meta‑bromo substituent directs regioselective Pd‑catalyzed cross‑coupling (Suzuki, Stille, Buchwald‑Hartwig), while the diethyl acetal mask protects the aldehyde from nucleophilic interference. This ‘protect–couple–deprotect’ sequence is impossible with free aldehydes or ortho/para isomers. After coupling, mild acidic hydrolysis reveals the aldehyde for reductive amination, Grignard addition, or condensation. The compound is a key intermediate for pyrethroid insecticides (Deltamethrin, Cypermethrin), V‑shaped MOF ligands, and multi‑step drug‑like molecule synthesis. Procure high‑purity, argon‑blanketed batches to guarantee reproducible performance in demanding synthetic workflows.

Molecular Formula C11H15BrO2
Molecular Weight 259.14 g/mol
CAS No. 75148-49-1
Cat. No. B1333490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromobenzaldehyde diethyl acetal
CAS75148-49-1
Molecular FormulaC11H15BrO2
Molecular Weight259.14 g/mol
Structural Identifiers
SMILESCCOC(C1=CC(=CC=C1)Br)OCC
InChIInChI=1S/C11H15BrO2/c1-3-13-11(14-4-2)9-6-5-7-10(12)8-9/h5-8,11H,3-4H2,1-2H3
InChIKeyKDHRJLQXMOBXRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromobenzaldehyde Diethyl Acetal (CAS 75148-49-1): A Protected Meta-Bromo Aryl Aldehyde Building Block for Sequential Synthesis


3-Bromobenzaldehyde diethyl acetal (CAS 75148-49-1) is a bifunctional organic compound classified as an aryl bromide and an acetal. It features a meta-bromo substituent on a benzene ring and an aldehyde group masked as a diethyl acetal, with the molecular formula C₁₁H₁₅BrO₂ and a molecular weight of 259.14 g/mol . This structure serves as a protected electrophilic scaffold in organic synthesis, specifically designed to enable sequential transformations that would be impossible with the free aldehyde analog . By protecting the aldehyde as an acetal, the compound permits nucleophilic or organometallic reactions at the bromine site without interference from the carbonyl group, thereby preserving the aldehyde for orthogonal deprotection and subsequent functionalization in a later synthetic step [1].

Why Substituting 3-Bromobenzaldehyde Diethyl Acetal with a Different Acetal Isomer Is Not Feasible in Synthetic Routes


3-Bromobenzaldehyde diethyl acetal cannot be freely substituted with its ortho- or para-bromo isomers, nor with its unprotected aldehyde counterpart, without fundamentally altering the synthetic outcome. The meta-bromo substitution pattern confers specific regioselectivity in subsequent cross-coupling reactions (e.g., Suzuki, Stille), dictating the precise geometry and electronic environment of the final product [1]. Furthermore, the diethyl acetal protecting group is stable to basic conditions and strong nucleophiles (such as Grignard or organolithium reagents) but is readily cleaved under mild aqueous acidic conditions, a property that differentiates it from other protecting groups like cyclic acetals (which have different hydrolysis kinetics) or unsubstituted aldehydes (which would be destroyed by nucleophiles) [2]. The combination of the meta-bromo placement and the specific diethyl acetal moiety provides a unique reactivity profile for sequential, orthogonal functionalization .

Verifiable Performance Data for 3-Bromobenzaldehyde Diethyl Acetal (CAS 75148-49-1): Comparative Evidence for Procurement


Commercially Available Purity and Physical Property Specifications for 3-Bromobenzaldehyde Diethyl Acetal

As a procurement specification, 3-bromobenzaldehyde diethyl acetal is routinely available with a verified purity of >98.0% as determined by Gas Chromatography (GC), meeting the high standards required for reproducible research . This is a key differentiator against similar building blocks which may only be available at 95% or 97% purity from various suppliers. The compound's physical state is a liquid at 20°C with a measured density of 1.271 g/mL at 25°C, a boiling point of 95°C at 0.5 mmHg, and a refractive index (n20/D) of 1.512 . These precise specifications allow for reliable handling, dosing, and inventory management in both academic and industrial settings.

Chemical Purity Analytical Chemistry Procurement Specification

Stability and Orthogonal Reactivity of the Diethyl Acetal Protecting Group

The diethyl acetal group in 3-bromobenzaldehyde diethyl acetal provides a specific stability profile: it is stable to strong nucleophiles and basic conditions but labile under acidic hydrolysis [1]. In contrast, an unprotected aldehyde, such as in 3-bromobenzaldehyde, would react with nucleophiles like Grignard reagents, leading to undesired side products and preventing sequential functionalization at the bromide site. Other common protecting groups like cyclic ethylene acetals (e.g., in 3-bromobenzaldehyde ethylene acetal) exhibit different hydrolysis rates, with cyclic acetals often requiring stronger acidic conditions or longer reaction times for cleavage [2]. This allows for precise control over deprotection timing in a multi-step synthesis, which is a critical differentiator for complex molecule construction .

Protecting Group Strategy Synthetic Methodology Orthogonal Chemistry

Regioselectivity Governed by the Meta-Bromo Substituent Pattern

The positioning of the bromine atom at the meta-position on the aromatic ring is a critical design feature that dictates the outcome of electrophilic aromatic substitution (EAS) and cross-coupling reactions. As a deactivating, meta-directing group, bromine directs subsequent EAS reactions to occur at the meta position relative to itself, which is the same position as the protected acetal group in this molecule [1]. This is in direct contrast to an ortho- or para-bromo isomer, which would direct substitution to different positions, leading to a different constitutional isomer. For instance, the ortho-bromo isomer directs substitution ortho and para to itself, resulting in a different substitution pattern around the ring [2]. For procurement, this means selecting the correct isomer is non-negotiable for achieving the desired final molecular architecture.

Regioselectivity Cross-Coupling Synthetic Planning

Validated Use in Stille Coupling for the Synthesis of a Complex Organostannane Intermediate

A specific and documented application of 3-bromobenzaldehyde diethyl acetal is its use in the preparation of 3-(tris[2-perfluorohexylethyl]stannyl)benzaldehyde [1]. This reaction leverages the bromine atom for a palladium-catalyzed Stille coupling to install a complex organostannane group, while the diethyl acetal protects the aldehyde from the reaction conditions. Following the coupling, the acetal can be hydrolyzed to reveal the free aldehyde. This validated, peer-reviewed (or patented) use case provides a higher degree of certainty for procurement than for a building block with only theoretical or untested applications. It confirms the compound's practical utility in advanced synthetic sequences that are typical in medicinal chemistry and materials science .

Organometallic Chemistry Stille Coupling Methodology

Primary Procurement-Driven Application Scenarios for 3-Bromobenzaldehyde Diethyl Acetal (CAS 75148-49-1)


Synthesis of Complex Pharmaceutical Intermediates via Sequential Cross-Coupling and Deprotection

This compound is ideally suited for the multi-step synthesis of drug-like molecules. A synthetic sequence can begin with a palladium-catalyzed cross-coupling (e.g., Suzuki, Stille, or Buchwald-Hartwig) at the bromine site to introduce a new carbon-carbon or carbon-nitrogen bond . The diethyl acetal protecting group remains intact during this step, preventing unwanted reactions at the masked aldehyde . Subsequent acidic hydrolysis (e.g., using dilute HCl) then deprotects the acetal to reveal the aldehyde, which can then be used for further diversification, such as reductive amination or Grignard addition. This orthogonal strategy is a hallmark of efficient medicinal chemistry.

Preparation of Meta-Substituted Functional Materials and Ligands

The meta-substitution pattern is crucial for constructing ligands with specific geometries for catalysis or metal-organic frameworks (MOFs). The compound serves as a key starting material to create V-shaped or angled building blocks . For example, the documented preparation of 3-(tris[2-perfluorohexylethyl]stannyl)benzaldehyde illustrates its utility in creating precursors for surface modification or the synthesis of radiotracers via halogen-metal exchange . The ability to install complex, sterically demanding groups via the bromide while retaining a latent aldehyde for later elaboration is a key advantage in materials science.

As a Defined Intermediate in Agrochemical Synthesis

Research indicates the role of 3-bromobenzaldehyde diethyl acetal as a precursor in the synthesis of pyrethroid insecticides, such as Deltamethrin and Cypermethrin . In this context, the protected aldehyde and the bromine atom allow for the construction of the complex, chirally-pure core structures of these active ingredients. Using this protected intermediate in an industrial process simplifies the synthetic route, improves overall yield, and avoids the handling of sensitive, unprotected aldehydes, thereby reducing the formation of polymeric byproducts .

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